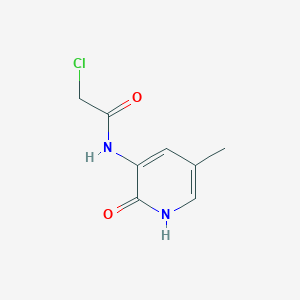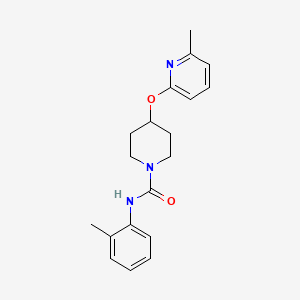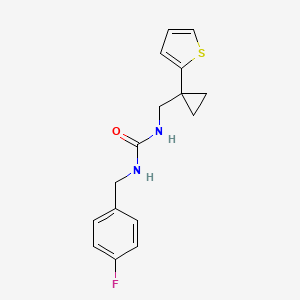![molecular formula C24H25N3O4S B2581501 7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-64-7](/img/no-structure.png)
7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an isoquinoline, a quinazolinone, and a dioxolane ring. Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinoline. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. Dioxolane is a type of acetal functional group with a three-membered ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The isoquinoline and quinazolinone rings are aromatic, contributing to the compound’s stability. The dioxolane ring is a type of ether, which may affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Biological Activity
- Quinazoline derivatives have been synthesized for various biological activities, including anti-monoamine oxidase and antitumor activities. These compounds are designed to interact with biological targets to modulate their activity, which could be critical in developing new therapeutic agents (Markosyan et al., 2015).
Anticancer and Antimicrobial Applications
- Some novel 6,7-dimethoxyquinazoline derivatives have been explored for their antitumor and antimicrobial activities. This research underscores the potential of quinazoline derivatives in contributing to the development of new drugs for treating cancer and infections (Kassab et al., 2016).
Method Optimization and Targeting EGFR-Tyrosine Kinase
- Quinazoline derivatives have been synthesized and characterized with the aim of targeting EGFR-tyrosine kinase, demonstrating significant anticancer activity. This suggests their potential role in cancer therapy by inhibiting critical pathways involved in tumor growth and proliferation (Noolvi & Patel, 2013).
Antimalarial Drug Lead Discovery
- The search for potent antimalarial drugs has led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, highlighting the quinazoline scaffold's significance in developing new antimalarial agents (Mizukawa et al., 2021).
Antibacterial Activity and Molecular Docking Studies
- Studies have been conducted on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters to evaluate their antibacterial activity. These compounds show the importance of quinazoline derivatives in designing new antibacterial agents, further supported by molecular docking studies that provide insights into their mechanism of action (Mood, Boda, & Guguloth, 2022).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as a potential drug, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroisoquinoline with 6-oxohexanoic acid to form the intermediate, which is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione to yield the final product.", "Starting Materials": [ "2-amino-3,4-dihydroisoquinoline", "6-oxohexanoic acid", "8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroisoquinoline with 6-oxohexanoic acid in the presence of sulfur and hydrochloric acid to form the intermediate", "Step 2: Isolation of the intermediate by filtration and washing with water", "Step 3: Reaction of the intermediate with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in the presence of sodium hydroxide to yield the final product", "Step 4: Purification of the final product by recrystallization from ethanol and diethyl ether" ] } | |
CAS番号 |
688053-64-7 |
製品名 |
7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
分子式 |
C24H25N3O4S |
分子量 |
451.54 |
IUPAC名 |
7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H25N3O4S/c28-22(26-11-9-16-6-3-4-7-17(16)14-26)8-2-1-5-10-27-23(29)18-12-20-21(31-15-30-20)13-19(18)25-24(27)32/h3-4,6-7,12-13H,1-2,5,8-11,14-15H2,(H,25,32) |
InChIキー |
RYBNRSNRAJJBOO-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2581424.png)
![4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2581428.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)


![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)